molecular formula C17H15ClN4O B041004 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine CAS No. 28910-89-6

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

Cat. No. B041004
CAS RN: 28910-89-6
M. Wt: 326.8 g/mol
InChI Key: RIYMFZCORTVORQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydrazino-1, 4-benzodiazepine derivatives, including 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine, involves reacting 2-amino derivatives with hydrazine. Such synthesis pathways have been explored in detail, highlighting the formation of novel tricyclic compounds and the involvement of various chemical agents and processes (Meguro & Kuwada, 1973).

Molecular Structure Analysis

The molecular structure of this compound has been studied through methods like X-ray analysis. Such studies have been critical in understanding the conformational differences between benzodiazepines and their derivatives, which can significantly influence their chemical and pharmacological properties (Kamiya, Wada, & Nishikawa, 1973).

Scientific Research Applications

  • Synthesis of 1,4-Benzodiazepines : This compound is used in synthetic methods for producing 1,4-benzodiazepines, which are important in the field of medicinal chemistry (Hsi, 1973).

  • Preparation of Compounds with Different Substituents : It allows for the synthesis of 7-chloro-2,3-diamino-5-phenyl-3H-1,4-benzodiazepines with various substituents, expanding the scope of chemical modifications in drug development (Gatta, Giudice, Simone, & Settimj, 1980).

  • Anomalous Reactions in Synthesis : Studies have explored its reaction with sodium acetate and 1,1′-carbonyldiimidazole, leading to insights into complex chemical processes (Banks, Hawi, & Digenis, 1991).

  • Labelling with Carbon Isotopes : It's instrumental in synthesizing carbon-13 and carbon-14 labelled triazolo-1,4-benzodiazepines, useful in tracer studies and drug metabolism research (Banks, Hawi, & Digenis, 1989).

  • Pharmacological Potential : Derivatives have shown activity as anxiolytics, indicating potential applications in treating anxiety and related disorders (Cortés et al., 2007).

  • Study of Solubility : Research has been conducted on the solubility of similar compounds in various solvents, which is crucial for drug formulation and delivery (Jouyban et al., 2010).

  • Therapeutic Action in Rheumatoid Arthritis : Studies on peripheral benzodiazepine receptor ligands, including derivatives of this compound, have shown beneficial effects in treating rheumatoid arthritis (Bribes et al., 2002).

  • Anticonvulsant Activity : Some derivatives have exhibited significant anticonvulsant activity, suggesting their use in treating seizure disorders (Narayana et al., 2006).

  • Crystal Structure Analysis : Research has been done on the crystal structures of benzodiazepine derivatives, which is essential for understanding their chemical behavior and interactions (Kravtsov et al., 2012).

  • Industrial Production : The technology for the industrial-scale production of related compounds has been developed, indicating its commercial viability (Lyukshenko, Nikitin, & Morozhenko, 2019).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards information for “2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine” is not available in the retrieved data .

properties

IUPAC Name

N'-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYMFZCORTVORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183109
Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

CAS RN

28910-89-6
Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28910-89-6
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Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazide
Source European Chemicals Agency (ECHA)
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Record name 2-(2-ACETYLHYDRAZINO)-7-CHLORO-5-PHENYL-3H-1,4-BENZODIAZEPINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of 1.4 parts of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine in 30 parts by volume of chloroform is added with stirring 0.47 part by volume of acetic anhydride. The mixture is stirred for 1 hour and washed with a saturated aqueous solution of sodium bicarbonate and then with water. The chloroform layer is dried over sodium sulfate and the solvent is evaporated. Addition of methanol yields 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine as white crystals. Recrystallization from a mixture of chloroform and methanol yields powdery crystals melting at 202° C to 204° C (effervescence).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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